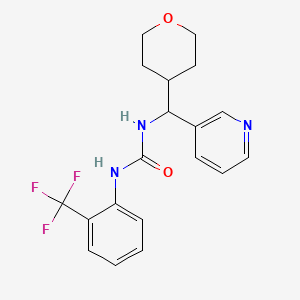

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including displacement reactions, condensation, and chlorination. For instance, the synthesis of a hypoxia-selective cytotoxin involved displacement of a chloro group from methyl chlorodinitrobenzoates, followed by dimesylation and mesylate displacement with LiCl . Another compound was synthesized by condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation . These methods suggest that the synthesis of "N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide" could potentially involve similar synthetic strategies, such as chlorination and condensation reactions.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic methods and X-ray diffraction . For example, the crystal structure of one compound was determined to belong to the monoclinic space group with specific unit cell parameters . Another compound's crystal structure was found to belong to the tetragonal system . These analyses provide insights into the possible crystal structure of "N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide," which may also exhibit specific intermolecular interactions such as hydrogen bonding or pi-pi conjugation.

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for the compound . However, they do discuss the reactivity of similar compounds under various conditions. For instance, the hypoxia-selective cytotoxin showed different levels of cytotoxicity under aerobic and hypoxic conditions, which could be attributed to differences in their one-electron reduction potentials . This suggests that "N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide" may also undergo redox reactions that could influence its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through density functional theory (DFT) calculations and electrochemical measurements . These studies provide information on the electronic structure, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) surface maps . The antitumor activity of these compounds was also assessed using assays like the MTT assay . These analyses suggest that "N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide" could have similar properties and potential biological activities, which could be further explored through similar experimental and computational methods.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research has identified derivatives of benzothiazole, such as 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, showing significant cytotoxicity against various human cancer cell lines. One study highlighted a compound displaying selective cytotoxic activity and inducing apoptosis, suggesting the potential of benzothiazole derivatives as anticancer agents (Romero-Castro et al., 2011). Similarly, another study focused on benzothiazole derivatives exerting cytostatic activities against malignant human cell lines, further supporting the anticancer research applications of such compounds (Racané et al., 2006).

Antimicrobial Activity

Benzothiazole derivatives have also been studied for their antimicrobial properties. For instance, certain hydroxy substituted benzothiazole derivatives demonstrated potent antibacterial activity against Streptococcus pyogenes, indicating the relevance of such compounds in developing new antibacterial agents (Gupta, 2018). Another study evaluated the antibacterial activity of nitro substituted benzothiazole derivatives against Pseudomonas aeruginosa, showing potent activity and suggesting their potential use in combating resistant bacterial strains (Gupta, 2018).

Chemical Synthesis and Other Applications

Benzothiazole derivatives are used in chemical syntheses, such as the synthesis of chlorantraniliprole, indicating their utility in creating agrichemical products (Yi-fen et al., 2010). The electrochemical behaviors of certain benzothiazole compounds have been explored, providing insights into their potential applications in analytical chemistry (Zeybek et al., 2009).

Propiedades

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-5-10(16)7-12-13(8)17-15(23-12)18-14(20)9-3-2-4-11(6-9)19(21)22/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPMYZMQXINGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)

![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2530032.png)

![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2530041.png)

![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)